(S)-1-(Pyrimidin-2-yl)pyrrolidin-3-ol
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Overview
Description
(S)-1-(Pyrimidin-2-yl)pyrrolidin-3-ol is a chiral compound that features a pyrimidine ring attached to a pyrrolidine ring with a hydroxyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Pyrimidin-2-yl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.
Attachment of the Pyrimidine Ring: This step often involves nucleophilic substitution reactions where the pyrimidine ring is introduced to the pyrrolidine scaffold.
Introduction of the Hydroxyl Group: The hydroxyl group at the third position can be introduced via oxidation reactions using reagents such as m-chloroperbenzoic acid or other oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. Catalysts and continuous flow reactors may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Pyrimidin-2-yl)pyrrolidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid or potassium permanganate.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
(S)-1-(Pyrimidin-2-yl)pyrrolidin-3-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the interaction of pyrimidine-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of (S)-1-(Pyrimidin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the pyrrolidine ring provides structural rigidity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(Pyrimidin-2-yl)pyrrolidin-3-ol: The enantiomer of (S)-1-(Pyrimidin-2-yl)pyrrolidin-3-ol, which may have different biological activities.
1-(Pyrimidin-2-yl)pyrrolidin-3-one: A related compound where the hydroxyl group is replaced by a ketone.
1-(Pyrimidin-2-yl)pyrrolidin-3-amine: A derivative with an amine group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a pyrimidine ring and a hydroxyl group. This combination of features allows it to interact with a wide range of biological targets, making it a valuable compound in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
(3S)-1-pyrimidin-2-ylpyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c12-7-2-5-11(6-7)8-9-3-1-4-10-8/h1,3-4,7,12H,2,5-6H2/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWYWIHTCUNNDP-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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